molecular formula C6H13FN2O2 B13418661 (2R,5R)-2,6-diamino-5-fluorohexanoic acid

(2R,5R)-2,6-diamino-5-fluorohexanoic acid

Cat. No.: B13418661
M. Wt: 164.18 g/mol
InChI Key: HILHCIBEZCWKBD-RFZPGFLSSA-N
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Description

(2R,5R)-2,6-diamino-5-fluorohexanoic acid is a chiral amino acid derivative with potential applications in various fields of science and industry. This compound is characterized by the presence of two amino groups and a fluorine atom on a hexanoic acid backbone, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,6-diamino-5-fluorohexanoic acid can be achieved through several synthetic routes. One common method involves the stereospecific intramolecular Diels-Alder reaction of an acylnitroso derivative of N-sorbyl-L-proline. This reaction is followed by selective cleavage at the N-O bond to yield the target molecule . The reaction conditions typically involve the use of L-proline as a chiral auxiliary to direct the stereochemistry and regiochemistry of the cycloaddition.

Industrial Production Methods

the principles of flow microreactor systems could be applied to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,6-diamino-5-fluorohexanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halohydrocarbons for substitution reactions and various oxidizing and reducing agents for redox reactions. The reaction conditions typically involve the use of chiral catalysts and Lewis acids to achieve high enantioselectivity and yield .

Major Products Formed

Scientific Research Applications

(2R,5R)-2,6-diamino-5-fluorohexanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,5R)-2,6-diamino-5-fluorohexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,5R)-2,6-diamino-5-fluorohexanoic acid include other chiral amino acid derivatives such as (2R,5R)-2-amino-5-hydroxyhexanoic acid and (2S,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid .

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H13FN2O2

Molecular Weight

164.18 g/mol

IUPAC Name

(2R,5R)-2,6-diamino-5-fluorohexanoic acid

InChI

InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4-,5-/m1/s1

InChI Key

HILHCIBEZCWKBD-RFZPGFLSSA-N

Isomeric SMILES

C(C[C@H](C(=O)O)N)[C@H](CN)F

Canonical SMILES

C(CC(C(=O)O)N)C(CN)F

Origin of Product

United States

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